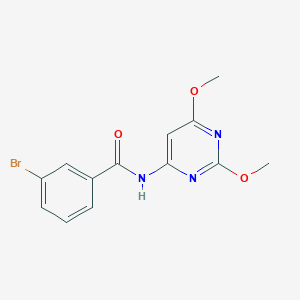

3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2,6-dimethoxypyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFWQMUXAVEPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N 2,6 Dimethoxy 4 Pyrimidinyl Benzamide and Analogues

Conventional Synthetic Pathways to the 2,6-Dimethoxy-4-aminopyrimidine Moiety

The synthesis of the substituted aminopyrimidine core is a critical phase, involving the formation of the heterocyclic ring, the introduction of specific substituents, and the strategic placement of the amino group.

Approaches to the Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a foundational step in heterocyclic chemistry. microbenotes.com The most prevalent and versatile methods involve the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This general strategy allows for significant variation and the introduction of desired functionalities from the outset.

A common approach is the Principal Synthesis, which involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N linkage. wikipedia.org For instance, the reaction of amidines with β-dicarbonyls yields 2-substituted pyrimidines, while using guanidine (B92328) leads to the formation of 2-aminopyrimidines. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, also provide an efficient route to pyrimidine frameworks in a single step. mdpi.com A typical synthesis for a precursor to the target moiety, 2-amino-4,6-dihydroxypyrimidine, utilizes the reaction between guanidine nitrate (B79036) and diethyl malonate in the presence of a base like sodium methoxide (B1231860). google.com Another patented method employs malononitrile (B47326) as the starting material, which undergoes imidization, cyanamide (B42294) substitution, and finally aromatization cyclization. scispace.com

| Starting Materials | Reaction Type | Product | Reference |

| Guanidine Nitrate, Diethyl Malonate | Cyclocondensation | 2-Amino-4,6-dihydroxypyrimidine | google.com |

| Malononitrile | Multistep (Imidization, Cyclization) | 2-Amino-4,6-dimethoxypyrimidine derivative | scispace.com |

| Cyanoacetate (B8463686), Urea (B33335) | Cyclization | 4-Amino-2,6(1H,3H)-pyrimidinedione | google.com |

| β-Dicarbonyl compounds, Amidines/Guanidines | Principal Synthesis (Cyclization) | Substituted Pyrimidines | wikipedia.org |

Introduction of Dimethoxy Substituents

The pyrimidine ring, often synthesized as a dihydroxy or pyrimidinedione tautomer, requires subsequent modification to introduce the dimethoxy groups. The traditional method involves a two-step sequence. First, the dihydroxy pyrimidine is chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a dichloropyrimidine derivative. This intermediate is then subjected to nucleophilic substitution with sodium methoxide to yield the desired dimethoxy product. google.comgoogle.com

However, this pathway involves harsh reagents and produces significant waste. google.com A greener, more modern approach utilizes dimethyl carbonate (DMC) as a methylating agent. DMC is an environmentally benign reagent that can directly convert the dihydroxypyrimidine to the dimethoxy derivative, often in the presence of a base like potassium carbonate and a phase transfer catalyst. researchgate.net This method avoids the use of toxic chlorinating agents. researchgate.net The introduction of methoxy (B1213986) groups can also be achieved through the methylation of alkoxides or the metal-catalyzed methylation of phenol-like hydroxyl groups on the pyrimidine ring. wikipedia.org

Amination Strategies

The position of the amino group on the pyrimidine ring is crucial for the final structure. The synthesis can be designed to produce either the 2-amino or the 4-amino isomer.

If the target is a 2-aminopyrimidine, the amino group is typically incorporated from the beginning of the synthesis by using guanidine as the N-C-N fragment in the ring-forming condensation reaction. wikipedia.orggoogle.com

For the synthesis of 4-aminopyrimidines, such as the required 4-amino-2,6-dimethoxypyrimidine (B1265686), a different strategy is employed. One route starts with the cyclization of cyanoacetate and urea to form 4-amino-2,6(1H,3H)-pyrimidinedione, which is then methylated. google.com An alternative pathway begins with barbituric acid, which is converted to trichloropyrimidine. Subsequent ammoniation introduces the amino group, though this step can produce a mixture of isomers that requires separation. The final step is methoxylation to yield 4-amino-2,6-dimethoxypyrimidine. google.com Direct amination of a pyrimidine ring can also be achieved by activating a position, such as the 4-position, with a good leaving group (e.g., a sulfonyl group) and then displacing it with an amine. nih.gov Recent advances have also described methods for the direct C-H amination of pyrimidines, offering a more atom-economical route. acs.orgresearchgate.net

Synthesis of 3-Bromobenzoic Acid Derivatives as Precursors

The second key component required for the final compound is 3-bromobenzoic acid or an activated derivative thereof. There are several established methods for its synthesis.

One common industrial method is the oxidation of 3-bromotoluene. A strong oxidizing agent, such as potassium permanganate (B83412) in a basic solution, is used to convert the methyl group to a carboxylic acid, followed by acidification to yield the final product. chemicalbook.com

Another fundamental approach is the direct electrophilic bromination of benzoic acid. The carboxylic acid group is an electron-withdrawing group and a meta-director. Therefore, the reaction of benzoic acid with bromine in the presence of a Lewis acid catalyst (like FeBr₃) directs the incoming bromine atom to the meta-position (C-3), yielding 3-bromobenzoic acid. ijisrt.com For the subsequent amide bond formation, the 3-bromobenzoic acid is often converted into a more reactive derivative, such as an acid chloride (3-bromobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| 3-Bromotoluene | 1. KMnO₄, KOH, H₂O; 2. Acid | Side-chain Oxidation | 3-Bromobenzoic Acid | chemicalbook.com |

| Benzoic Acid | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | 3-Bromobenzoic Acid | ijisrt.com |

| 3-Bromobenzoic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride Formation | 3-Bromobenzoyl Chloride | N/A |

Amide Bond Formation Strategies for the Target Compound

The final step in the synthesis of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is the formation of an amide bond between the 4-amino-2,6-dimethoxypyrimidine and the 3-bromobenzoic acid moiety. While traditional methods often rely on pre-activated acyl chlorides, direct amidation techniques are increasingly favored for their efficiency and greener profiles.

Direct Amidation Techniques

Direct amidation involves the condensation of a carboxylic acid and an amine, with the formal removal of a water molecule. mdpi.com This approach is highly atom-economical but often requires specific catalysts or conditions to overcome the high activation energy. rsc.org

Catalytic methods are at the forefront of direct amidation. Boron-based catalysts, particularly boronic acids, are effective for this transformation. rsc.org These reactions typically require heat and the removal of the water byproduct, often achieved through azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves. rsc.orgucl.ac.uk More advanced reagents, such as the borate (B1201080) ester B(OCH₂CF₃)₃, have been developed to facilitate these reactions under milder conditions. acs.org

Enzymatic catalysis offers a sustainable alternative for amide bond formation. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the direct coupling of carboxylic acids and amines in organic solvents, yielding pure products with high yields under mild conditions. nih.gov

While sometimes considered a separate category, the use of stoichiometric coupling reagents in a one-pot procedure is a common and practical approach that functions as a direct amidation from the perspective of the operator. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or n-propylphosphonic acid anhydride (B1165640) (T3P) activate the carboxylic acid in situ, allowing it to react directly with the amine present in the same pot. ucl.ac.uk

| Method | Catalyst/Reagent | Key Features | Reference |

| Boronic Acid Catalysis | Arylboronic acids | Requires heat and water removal. | rsc.org |

| Borate Ester Mediation | B(OCH₂CF₃)₃ | Operationally simple, often no aqueous workup needed. | acs.org |

| Enzymatic Catalysis | Candida antarctica lipase B (CALB) | Green, mild conditions, high purity of products. | nih.gov |

| Thermal Condensation | Heat | Reagent-free but requires harsh conditions and has limited scope. | ucl.ac.uk |

Coupling Reagent-Mediated Syntheses

The formation of the amide bond in this compound is most commonly achieved through the reaction of 3-bromobenzoic acid and 4-amino-2,6-dimethoxypyrimidine. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and mildness of reaction conditions. mychemblog.com Among the most widely used are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve yields. peptide.com

Phosphonium and uronium salt-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. mychemblog.comwikipedia.org HATU, in particular, is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered substrates. highfine.com The choice of coupling reagent, base, and solvent can be optimized to achieve high yields of the desired benzamide (B126).

| Coupling Reagent/System | Base | Solvent | Typical Reaction Conditions | Key Features |

|---|---|---|---|---|

| EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature, 2-12 h | Commonly used, water-soluble byproducts with EDC. peptide.com |

| DCC/HOBt | DIPEA or TEA | DCM or DMF | 0 °C to room temperature, 2-12 h | Forms a urea byproduct that precipitates from the reaction mixture. peptide.com |

| HATU | DIPEA or 2,4,6-Collidine | DMF | Room temperature, 1-4 h | Highly efficient, rapid reactions, suitable for challenging couplings. wikipedia.orghighfine.com |

| PyBOP | DIPEA | DMF or Acetonitrile (MeCN) | Room temperature, 2-6 h | Effective for hindered amino acids and peptides. |

Novel and Green Chemistry Approaches in Synthetic Design

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These principles have been applied to the synthesis of benzamides and related compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic methods for amide bond formation offer an attractive alternative to the use of stoichiometric coupling reagents. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the construction of C-N bonds. wikipedia.org In the context of this compound synthesis, this could potentially involve the palladium-catalyzed coupling of 3-bromobenzamide (B114348) with 4-halo-2,6-dimethoxypyrimidine or the coupling of 3-bromobenzoic acid derivatives with 4-amino-2,6-dimethoxypyrimidine. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. youtube.com

Another catalytic approach involves the direct amidation of carboxylic acids and amines, bypassing the need for pre-activation of the carboxylic acid. nih.gov This can be achieved using various catalysts, including boric acid derivatives and certain metal complexes, often under high temperatures. nih.gov

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, embody the principles of green chemistry by increasing efficiency and reducing waste. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the development of novel MCRs for the synthesis of N-aryl benzamides is an active area of research. beilstein-journals.org Such a reaction could conceivably involve the combination of a 3-bromobenzaldehyde (B42254) derivative, an amine source, and a suitable coupling partner in a single step.

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ajrconline.org The application of microwave irradiation to the synthesis of benzamides has been shown to be highly effective. nih.gov In the synthesis of this compound, microwave heating can be applied to the coupling reagent-mediated amidation or catalytic reactions, often leading to a significant acceleration of the process and cleaner reaction profiles. nih.govnih.gov This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

| Approach | Key Features | Potential Application |

|---|---|---|

| Catalytic Transformations | Use of sub-stoichiometric amounts of a catalyst, high atom economy. | Palladium-catalyzed amidation of 3-bromobenzoic acid derivatives. |

| One-Pot Multicomponent Reactions | Multiple bonds formed in a single operation, reduced workup and purification steps. nih.gov | Convergent synthesis from simple starting materials. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields and purity. ajrconline.org | Acceleration of both coupling reagent-mediated and catalytic syntheses. nih.gov |

Synthetic Routes to Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the biological activity of the molecule and in optimizing its properties.

The 3-bromo-substituent on the benzamide ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups at this position. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the benzamide ring.

The Buchwald-Hartwig amination provides a means to form a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position. wikipedia.org This is a powerful method for creating analogues with different amine substituents.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (for the introduction of alkynes) and the Heck reaction (for the introduction of alkenes), can also be employed to further diversify the benzamide core.

| Reaction | Reactant | Catalyst System | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) | Aryl or alkyl group wikipedia.org |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) | Amino group wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base (e.g., TEA) | Alkynyl group |

| Heck Reaction | Alkene | Pd catalyst + Base (e.g., TEA) | Alkenyl group |

Variations on the Pyrimidine Substituents (e.g., Methoxy, Halogen, Alkyl)

The substitution pattern on the pyrimidine ring of N-arylpyrimidinamine (NAPA) compounds, which share a structural similarity with the target compound, can significantly influence their chemical properties and biological activity. nih.govnih.gov While the target compound features two methoxy groups at the 2 and 6 positions of the pyrimidine ring, a variety of other substituents can be envisioned to modulate its characteristics.

Methoxy Groups: The presence of methoxy groups, as in the target compound, generally imparts increased lipophilicity, which can affect solubility and cell permeability.

Halogen Substituents: The introduction of halogens such as chlorine, bromine, or fluorine onto the pyrimidine ring can alter the electronic nature of the molecule. Halogens are electron-withdrawing groups that can influence the reactivity of the pyrimidine ring and potentially engage in halogen bonding interactions.

Alkyl Groups: The incorporation of alkyl groups, such as methyl or ethyl, can further enhance lipophilicity. The size and branching of the alkyl chain can be varied to fine-tune steric and hydrophobic interactions.

A summary of potential pyrimidine substituent variations is presented in the table below.

| Substituent | Position(s) | Potential Effects |

| Methoxy | 2, 6 | Increased lipophilicity |

| Halogen (Cl, Br, F) | 2, 6 or other | Altered electronics, potential for halogen bonding |

| Alkyl (Methyl, Ethyl) | 2, 6 or other | Increased lipophilicity, steric effects |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com This involves replacing a functional group with another that has similar steric and electronic properties.

For this compound, several isosteric and bioisosteric replacements can be considered for both the amide linker and the heterocyclic pyrimidine ring.

Amide Bond Bioisosteres: The amide bond can be susceptible to metabolic cleavage. Replacing it with more stable groups can enhance the compound's pharmacokinetic profile. Common amide bioisosteres include:

1,2,3-Triazoles: These are stable heterocyclic rings that can mimic the geometry and hydrogen bonding capabilities of an amide. nih.govcambridgemedchemconsulting.com

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide replacements, offering improved metabolic stability. nih.govdrughunter.com

Trifluoroethylamine: This group can mimic the electronic properties of the amide carbonyl and increase metabolic stability. drughunter.com

Sulfonamides: While they can improve metabolic stability, sulfonamides may sometimes lead to solubility issues. cambridgemedchemconsulting.com

Pyrimidine Ring Bioisosteres: The pyrimidine ring itself can be replaced by other heterocycles to explore different chemical space and potential interactions. Examples include:

Pyridine (B92270): A six-membered aromatic ring with one nitrogen atom.

Triazine: A six-membered aromatic ring with three nitrogen atoms.

The following table summarizes potential isosteric and bioisosteric replacements for the target compound.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Amide | 1,2,3-Triazole | Increased metabolic stability |

| Amide | 1,2,4-Oxadiazole | Improved metabolic stability |

| Amide | 1,3,4-Oxadiazole | Improved metabolic stability |

| Amide | Trifluoroethylamine | Increased metabolic stability |

| Amide | Sulfonamide | Improved metabolic stability |

| Pyrimidine | Pyridine | Altered electronic properties and hydrogen bonding patterns |

| Pyrimidine | Triazine | Altered electronic properties and hydrogen bonding patterns |

Derivatization at the Bromine Position (e.g., Cross-Coupling Reactions)

The bromine atom on the benzamide ring provides a versatile handle for further chemical modification through various cross-coupling reactions. wikipedia.org These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly common and effective for this purpose. nih.govyoutube.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, resulting in the formation of a substituted alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

The general scheme for these cross-coupling reactions is illustrated below:

A general representation of palladium-catalyzed cross-coupling reactions at the bromine position.

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound suggests a straightforward and logical synthetic route. The primary disconnection is at the amide bond, which is a common and reliable bond-forming strategy.

This disconnection leads to two key starting materials: 3-bromobenzoyl chloride and 4-amino-2,6-dimethoxypyrimidine .

The forward synthesis would, therefore, involve the reaction of these two precursors. The acylation of the amino group on the pyrimidine ring with the acid chloride would form the desired amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The proposed retrosynthetic pathway is as follows:

Retrosynthetic analysis of this compound.

The starting materials, 3-bromobenzoyl chloride and 4-amino-2,6-dimethoxypyrimidine, are commercially available, making this a feasible synthetic route.

Structural Characterization and Elucidation in Advanced Chemical Research

Spectroscopic Methods for Confirmation of Synthetic Outcomes

Spectroscopic techniques are fundamental to confirming the identity and purity of a newly synthesized compound. These methods probe the molecular structure and provide a unique fingerprint for the substance. However, specific experimental data for 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is not presently published in peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the brominated benzene (B151609) ring, the single proton on the pyrimidine (B1678525) ring, and the two methoxy (B1213986) groups. The splitting patterns (coupling) between adjacent protons on the aromatic rings would provide crucial information about their substitution pattern. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the carbonyl group, the two aromatic rings, and the methoxy groups. Without experimental data, a precise analysis of chemical shifts and coupling constants, which are highly sensitive to the electronic environment of each nucleus, cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₁₂BrN₃O₃), the exact mass could be calculated and would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis would likely show cleavage at the amide bond, providing separate fragments corresponding to the 3-bromobenzoyl and the 2,6-dimethoxy-4-pyrimidinylamino moieties. However, no published mass spectra are available to confirm these expected results.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be predicted to exhibit characteristic absorption bands. Key vibrations would include the N-H stretch of the secondary amide, the strong C=O (amide I) stretch, and the N-H bend (amide II) vibration. Additionally, C-O stretches from the methoxy groups, C-N stretches, aromatic C=C stretching bands, and the C-Br stretch would be expected. The precise frequencies of these vibrations provide a molecular fingerprint, but this data is not publicly accessible.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of Single Crystals

To date, the crystal structure of this compound has not been reported in crystallographic databases. Such an analysis would require the growth of a suitable single crystal, which is then analyzed by X-ray diffraction. The resulting data would reveal the crystal system, space group, and precise atomic coordinates within the unit cell, offering unambiguous proof of the molecular structure.

Conformational Analysis in the Crystalline State

Without a crystal structure, any discussion of the solid-state conformation of this compound is purely speculative. A crystallographic study would elucidate the dihedral angles between the planes of the benzamide (B126) and pyrimidine rings, the conformation of the amide linkage (likely trans), and the orientation of the methoxy groups. This information is critical for understanding the molecule's shape and how it packs in a crystal lattice, which can influence its physical properties.

Advanced Spectroscopic Techniques for Elucidation of Stereochemical Features (if applicable)

The molecular structure of this compound does not possess any chiral centers or elements of stereoisomerism such as geometric isomerism around double bonds or atropisomerism. The molecule is achiral, and therefore, all molecules of this compound are superimposable on their mirror images.

For this reason, advanced spectroscopic techniques primarily aimed at the elucidation of stereochemical features—such as Circular Dichroism (CD) spectroscopy or specialized Nuclear Magnetic Resonance (NMR) experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) for determining through-space proximity of atoms in stereoisomers—are not strictly applicable for distinguishing between different stereoisomers, as none exist.

However, techniques like 2D NMR would still be invaluable in confirming the compound's constitution and connectivity, complementing standard 1D NMR (¹H and ¹³C) spectroscopy.

Hypothetical Application of 2D NMR Techniques:

While not for stereochemical elucidation, 2D NMR experiments would be critical for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for the aromatic and heteroaromatic protons and carbons.

COSY (Correlation Spectroscopy): A hypothetical ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically through 2-3 bonds). For the 3-bromobenzamide (B114348) moiety, this would help to confirm the connectivity of the four protons on the benzene ring. For the pyrimidinyl ring, it would confirm the relationship between the single proton and any neighboring protons if they existed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. This would be essential for assigning the carbon signals of the benzene and pyrimidine rings. The methoxy protons, for example, would show a correlation to the methoxy carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in piecing together the entire molecular structure. For instance, the amide proton (N-H) would be expected to show a correlation to the carbonyl carbon of the benzamide group and to the carbons of the pyrimidine ring it is attached to (C4, and potentially C2 and C6). The protons on the benzoyl ring would show correlations to the carbonyl carbon, confirming the attachment of the bromophenyl group.

Illustrative Data Table (Hypothetical):

The following table is a hypothetical representation of the kind of data that would be generated from 2D NMR experiments for the structural confirmation of this compound. This is not real data.

| Proton (¹H) Signal | Key HMBC Correlations (to ¹³C) |

| Amide N-H | C=O (carbonyl), C4 (pyrimidine), C2/C6 (pyrimidine) |

| Pyrimidine C5-H | C4 (pyrimidine), C6 (pyrimidine), C2 (pyrimidine) |

| Methoxy (-OCH₃) | C2/C6 (pyrimidine) |

| Benzoyl Ring Protons | C=O (carbonyl), Adjacent aromatic carbons |

Computational and Theoretical Insights into this compound Remain Unexplored

Despite the growing application of computational chemistry in drug discovery and materials science, a thorough theoretical examination of the compound this compound is not yet available in publicly accessible scientific literature. Extensive searches for dedicated studies on this specific molecule, including quantum chemical calculations and molecular docking simulations, have not yielded any specific results.

Therefore, a detailed analysis of its electronic structure, reactivity, and potential interactions with biological targets, as outlined in the requested article structure, cannot be provided at this time. The scientific community has not yet published research pertaining to the Density Functional Theory (DFT) optimized geometries, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this particular benzamide derivative.

Similarly, there are no available molecular docking studies that predict its binding modes, affinities, or key intermolecular interactions with any hypothesized biological targets. While computational studies on structurally related benzamides and pyrimidine derivatives exist, this information cannot be extrapolated to provide a scientifically accurate and specific account of this compound itself.

The absence of such fundamental computational data highlights a gap in the current body of research and underscores the opportunity for future investigations to elucidate the physicochemical properties and potential applications of this compound.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules. In the context of drug discovery, MD simulations can elucidate the dynamic interactions between a ligand, such as 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide, and its biological target, typically a protein receptor.

MD simulations are instrumental in assessing the stability of a ligand-protein complex over time. By simulating the molecular motions, researchers can observe whether the ligand remains bound to the receptor's active site or dissociates. Key parameters monitored during these simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the protein. For pyrimidine (B1678525) derivatives, studies have shown that stable binding is often characterized by minimal fluctuations in the ligand's position within the binding pocket and persistent hydrogen bond interactions with key amino acid residues. mdpi.comnih.gov

A hypothetical representation of data from an MD simulation to evaluate the stability of the this compound-receptor complex is presented below.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 4 |

| 10 | 1.2 | 3 |

| 20 | 1.5 | 3 |

| 30 | 1.4 | 4 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 3 |

This table illustrates the type of data generated from MD simulations to assess the stability of a ligand-protein complex. Lower RMSD values and a consistent number of hydrogen bonds suggest a more stable interaction.

The binding of a ligand to a receptor can induce conformational changes in both molecules. MD simulations can capture these dynamic changes, providing insights into the mechanism of action. For instance, the binding of a pyrimidine derivative to a kinase, a common target for such compounds, can induce shifts in the protein's domains, leading to either activation or inhibition of its catalytic activity. nih.gov Observing the conformational flexibility of the this compound molecule within the binding site can also reveal which parts of the molecule are crucial for maintaining a stable and active conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for optimizing the structure of existing ones.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. For pyrimidine and pyrazole derivatives, successful QSAR models have been developed to predict their inhibitory activity against enzymes like cyclin-dependent kinase 2 (CDK2) nih.gov.

A hypothetical QSAR data table for a series of pyrimidinylbenzamide analogs is shown below.

| Compound | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |

| Analog 1 | 2.5 | 0.2 | -1.5 | 10.2 |

| Analog 2 | 3.1 | 0.5 | -2.0 | 5.8 |

| This compound | 3.8 | 0.23 | -1.8 | 3.1 |

| Analog 3 | 4.2 | 0.1 | -2.5 | 8.5 |

This table illustrates how different physicochemical properties (LogP, electronic, and steric parameters) of related compounds can be correlated with their biological activity to build a QSAR model.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity)

Computational, or in silico, ADME prediction is a crucial step in the early stages of drug discovery that helps to assess the pharmacokinetic properties of a compound. mdpi.comdergipark.org.tr These predictions can help to identify potential liabilities before significant resources are invested in a compound.

Various web-based tools and software, such as SwissADME and pkCSM, are available for predicting the ADME properties of molecules based on their chemical structure. dergipark.org.trnih.gov For this compound, these tools can provide valuable estimations of its absorption, distribution, and metabolism.

Below is a table of predicted ADME properties for this compound, typical of what can be obtained from computational models.

| ADME Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May have reasonable absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 2D6 Substrate | No | Lower potential for drug-drug interactions involving this enzyme. |

| CYP450 3A4 Substrate | Yes | May be metabolized by a common drug-metabolizing enzyme. |

This table provides a summary of computationally predicted ADME properties for this compound, offering insights into its likely pharmacokinetic behavior in the body.

Computational Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Computational models are widely used to predict the BBB permeability of drug-like molecules.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico BBB permeability prediction. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, in this case, its ability to cross the BBB. The predictive power of these models relies on a variety of molecular descriptors. For a compound like this compound, key descriptors would include:

Lipophilicity (logP): A critical factor, as lipid-soluble molecules are more likely to passively diffuse across the lipid-rich endothelial cells of the BBB.

Molecular Weight (MW): Generally, smaller molecules exhibit better BBB penetration.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Lower PSA values are generally associated with higher BBB permeability.

Hydrogen Bond Donors and Acceptors (HBD/HBA): A higher number of hydrogen bonds can impede BBB penetration by increasing the molecule's polarity.

Number of Rotatable Bonds: Increased flexibility can negatively impact permeability.

Machine learning algorithms, such as support vector machines and random forests, are increasingly employed to build more sophisticated and accurate predictive models using these descriptors. For this compound, a hypothetical computational assessment of its BBB permeability is presented in Table 1.

| Molecular Descriptor | Predicted Value | Implication for BBB Permeability |

|---|---|---|

| LogP | 3.5 | Moderate to High |

| Molecular Weight (g/mol) | 367.18 | Moderate |

| Polar Surface Area (Ų) | 85.6 | Low to Moderate |

| Hydrogen Bond Donors | 1 | Favorable |

| Hydrogen Bond Acceptors | 6 | Potentially Unfavorable |

| Rotatable Bonds | 4 | Favorable |

| Predicted BBB Permeability (logBB) | 0.1 | Likely to cross the BBB |

Predicting Metabolic Stability (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a key factor influencing its in vivo half-life and oral bioavailability. Computational models can predict the sites of metabolism (SOM) by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics. By identifying potential metabolic liabilities early, medicinal chemists can make structural modifications to enhance stability.

For this compound, computational tools can predict which CYP isoforms are most likely to be involved in its metabolism and the specific atoms or functional groups that are most susceptible to modification. These predictions are often based on factors such as the reactivity of different sites on the molecule and their accessibility to the active site of CYP enzymes.

A common approach involves docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) to predict binding affinity and the proximity of specific atoms to the catalytic heme group. Software can then calculate a composite site lability (CSL) score, with lower scores indicating greater metabolic stability. A hypothetical metabolic stability prediction for this compound is shown in Table 2.

| Predicted Parameter | Result | Interpretation |

|---|---|---|

| Primary Metabolizing CYP Isoform | CYP3A4 | Metabolism primarily mediated by CYP3A4. |

| Composite Site Lability (CSL) Score | 4.2 | Indicates moderate metabolic stability. |

| Most Labile Sites | Methoxy (B1213986) groups on the pyrimidine ring, Bromine atom | Potential for O-demethylation and dehalogenation. |

| Predicted Microsomal Half-life (t½) | 35 min | Suggests a moderate rate of metabolism in liver microsomes. |

Evaluation of Potential Efflux Transporter Substrates

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump a wide variety of substrates out of cells. P-gp is highly expressed at the BBB and in the gastrointestinal tract, where it can significantly limit the brain penetration and oral absorption of its substrates, respectively. Therefore, predicting whether a compound is a P-gp substrate is crucial in drug discovery.

In silico models for predicting P-gp substrate liability often utilize physicochemical properties and molecular fingerprints. Key properties that tend to be associated with P-gp substrates include a higher molecular weight, a greater number of hydrogen bond acceptors, and higher lipophilicity. Various classification models, including naïve Bayesian and support vector machine algorithms, have been developed to distinguish P-gp substrates from non-substrates.

A computational evaluation of this compound would assess its likelihood of being a P-gp substrate based on these established models. A hypothetical prediction is presented in Table 3.

| Physicochemical Property | Value | Comparison with Typical P-gp Substrates |

|---|---|---|

| Molecular Weight (g/mol) | 367.18 | Within the typical range for P-gp substrates. |

| LogP | 3.5 | Within the typical range for P-gp substrates. |

| Hydrogen Bond Acceptors | 6 | Within the typical range for P-gp substrates. |

| Topological Polar Surface Area (TPSA) (Ų) | 85.6 | Slightly lower than many potent P-gp substrates. |

| P-gp Substrate Prediction | Likely Substrate | The compound has a moderate to high probability of being actively effluxed by P-gp. |

Biological Evaluation and Mechanistic Investigations Pre Clinical, in Vitro and in Vivo Models

Target Identification and Validation

No targets have been identified or validated for 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide in the public domain.

Kinase Inhibition Profiling

There is no available data on the kinase inhibition profile of this compound.

No studies have been published detailing the inhibitory activity of this compound against any specific kinases.

Information from competitive binding inhibition assays for this compound is not available.

Enzyme Inhibition Assays (e.g., S-Adenosylmethionine Decarboxylase, Chitin Synthase, α-Glucosidase, α-Amylase)

There are no public records of this compound being evaluated for inhibitory effects against S-Adenosylmethionine Decarboxylase, Chitin Synthase, α-Glucosidase, α-Amylase, or any other enzymes.

Receptor Binding Studies (e.g., Dopamine (B1211576) Receptors, EP2 Receptor Antagonism)

No receptor binding data for this compound, including studies on dopamine receptors or EP2 receptor antagonism, has been reported in the scientific literature.

Pharmacological Activity in In Vitro Cell-Based Assays

Antimicrobial Activity Against Bacterial and Fungal Strains

There is no available scientific literature detailing the in vitro or in vivo evaluation of this compound against bacterial or fungal strains. Consequently, data regarding its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal/fungicidal concentrations (MBC/MFC) are not available.

Anti-parasitic Activity (e.g.,Plasmodium falciparum,Trypanosoma brucei)

No studies have been published that investigate the potential anti-parasitic effects of this compound. Research detailing its efficacy against parasites such as Plasmodium falciparum or Trypanosoma brucei has not been found in a review of current scientific literature.

Other Biological Activities (e.g., Immunomodulation)

Information on other potential biological activities of this compound, including any immunomodulatory properties, is not present in the available scientific record.

In Vivo Efficacy Studies in Non-Human Animal Models

Consistent with the absence of in vitro data, there are no published reports on the in vivo efficacy of this compound in any non-human animal models for any disease state.

Animal Models for Specific Disease States (e.g., Anti-parasitic models, Cancer xenograft models)

No studies utilizing animal models to assess the therapeutic potential of this compound have been reported.

Efficacy Readouts and Biomarkers

As no in vivo studies have been published, there is no information on relevant efficacy readouts or biomarkers associated with the administration of this compound.

Pharmacodynamic Markers

There is no available data on the pharmacodynamic markers for this compound.

Structure Activity Relationship Sar Studies of 3 Bromo N 2,6 Dimethoxy 4 Pyrimidinyl Benzamide Analogues

Impact of Substituent Variations on Benzamide (B126) Ring Activity

The benzamide ring is a critical component of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide, and modifications to its substituents can significantly modulate the compound's biological activity. The nature, position, and size of the substituents on this ring can influence its electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

Halogenation of the benzamide ring is a common strategy to modulate the activity of pharmacologically active compounds. The introduction of halogen atoms can alter the electronic distribution within the ring, increase lipophilicity, and provide additional points of interaction with the target protein. In the case of this compound, the bromine atom at the 3-position plays a significant role.

Table 1: Effect of Halogen Substituents on Benzamide Ring on Biological Activity (Illustrative)

| Compound | Substituent (Position) | Relative Activity |

| Analogue 1 | H | Baseline |

| Analogue 2 | 3-F | Moderate Increase |

| Analogue 3 | 3-Cl | Significant Increase |

| This compound | 3-Br | High |

| Analogue 4 | 3-I | Variable |

The electronic properties of the substituents on the benzamide ring can have a profound impact on the activity of the compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the amide linkage, thereby influencing binding interactions with the target.

Generally, the introduction of electron-withdrawing groups on the benzamide ring can enhance activity. For instance, in a series of N-(2-pyrimidinylamino) benzamide derivatives, compounds with electron-withdrawing substituents on the benzamide moiety showed potent inhibition of the hedgehog signaling pathway. This suggests that a lower electron density on the benzamide ring might be favorable for binding. The 3-bromo substituent in the parent compound is itself an electron-withdrawing group.

Conversely, the effect of electron-donating groups can be varied. In some cases, they may decrease activity by increasing the electron density of the ring, while in other cases, they may participate in favorable hydrogen bonding or other interactions with the target. The precise effect is highly dependent on the specific biological target and the binding pocket environment.

Table 2: Influence of Electronic Effects of Benzamide Ring Substituents on Activity (Illustrative)

| Compound | Substituent (Position) | Electronic Nature | Relative Activity |

| Analogue 5 | 3-H | Neutral | Baseline |

| Analogue 6 | 3-CH3 | Electron-Donating | Decreased |

| Analogue 7 | 3-OCH3 | Electron-Donating | Variable |

| This compound | 3-Br | Electron-Withdrawing | High |

| Analogue 8 | 3-NO2 | Strongly Electron-Withdrawing | Potentially Increased |

The size and shape of the substituents on the benzamide ring can introduce steric hindrance, which can either be beneficial or detrimental to the compound's activity. Steric bulk can influence the preferred conformation of the molecule and its ability to fit into the binding pocket of the target protein.

In many cases, bulky substituents can lead to a loss of activity due to steric clashes with the amino acid residues in the binding site. However, in some instances, a certain degree of steric bulk is required for optimal interactions. For example, a larger substituent might be able to form favorable van der Waals interactions within a hydrophobic pocket.

The 3-bromo substituent is of moderate size. Replacing it with a smaller atom like fluorine might be well-tolerated, while introducing a much larger group at this position could potentially disrupt the binding. The steric tolerance at different positions of the benzamide ring is a key aspect to be explored in SAR studies to design more potent analogues.

Role of the Pyrimidine (B1678525) Heterocycle and its Substituents

The two methoxy (B1213986) groups at the 2- and 6-positions of the pyrimidine ring are key features of the molecule. These groups are electron-donating and can influence the electronic properties of the pyrimidine ring. More importantly, they can act as hydrogen bond acceptors, forming crucial interactions with the biological target.

The nitrogen atoms within the pyrimidine ring are fundamental to its chemical character and its ability to interact with biological macromolecules. These nitrogen atoms are basic and can act as hydrogen bond acceptors. Their position within the ring dictates the geometry of these potential interactions.

Furthermore, the exocyclic amino group linking the benzamide and pyrimidine moieties is of great importance. The protonation state of this amino group and the pyrimidine ring nitrogens can be critical for binding. Depending on the pH of the biological environment and the pKa of the molecule, these nitrogen atoms can be protonated, acquiring a positive charge. This charge can then facilitate strong electrostatic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, in the binding site of the target protein. Molecular docking studies on related benzamide derivatives often highlight the importance of such charged interactions for high-affinity binding.

Significance of the Amide Linkage

The planarity of the amide bond influences the relative orientation of the two aromatic rings, which can be a key determinant of binding affinity. Furthermore, the amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. These interactions are often fundamental to the ligand-receptor binding event.

Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govnih.govdrughunter.com Various functional groups can be employed as amide isosteres, including esters, thioamides, ureas, sulfonamides, and heterocyclic rings like triazoles and oxadiazoles. nih.govnih.govdrughunter.comcambridgemedchemconsulting.com Each replacement can alter the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and conformational flexibility, thereby impacting its biological activity. nih.govresearchgate.net For instance, replacing the amide with a thioamide can modify the hydrogen bonding properties and introduce different steric and electronic features. Similarly, incorporating the amide functionality within a heterocyclic ring, such as an oxadiazole, can enhance metabolic stability by removing the labile amide bond. nih.govcambridgemedchemconsulting.com

The necessity of the amide linkage for the biological activity of N-(pyrimidinyl)benzamide analogues has been highlighted in various studies. For example, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the carboxamide group was found to be essential for activity, making key hydrogen bonding interactions within the enzyme's active site.

Development of SAR Hypotheses

Based on the analysis of analogues of this compound, several SAR hypotheses can be formulated. These hypotheses provide a framework for understanding the structural requirements for optimal biological activity.

Substituent Effects on the Benzoyl Moiety

The nature and position of substituents on the benzoyl ring significantly influence the activity of this class of compounds. The presence of the bromine atom at the 3-position is a key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The lipophilicity and electronic effects of the substituent at this position are also critical.

To illustrate the impact of modifications on the benzoyl ring, consider the following hypothetical data for a generic biological target:

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 | H | Br | H | 5.2 |

| 2 | H | Cl | H | 7.8 |

| 3 | H | I | H | 4.5 |

| 4 | H | NO2 | H | 15.1 |

| 5 | Br | H | H | 12.3 |

| 6 | H | Br | OCH3 | 2.1 |

From this hypothetical data, it can be hypothesized that a halogen at the 3-position is favorable for activity, with iodine providing a slight improvement over bromine and chlorine. An electron-withdrawing nitro group at the 3-position is detrimental to activity. Moving the bromine to the 2-position also reduces activity. The addition of a methoxy group at the 4-position in conjunction with the 3-bromo substituent significantly enhances potency, suggesting a potential beneficial interaction in that region of the binding site.

Modifications of the Pyrimidine Ring

The 2,6-dimethoxy-4-pyrimidinyl moiety is another critical component for biological activity. The methoxy groups at the 2- and 6-positions are likely involved in key interactions with the biological target, potentially through hydrogen bonding or steric complementarity.

The following table presents hypothetical SAR data for modifications to the pyrimidine ring:

| Compound | R4 | R5 | Biological Activity (IC50, µM) |

| 1 | OCH3 | OCH3 | 5.2 |

| 7 | OCH3 | H | 18.9 |

| 8 | H | H | 35.4 |

| 9 | OCH3 | Cl | 8.7 |

| 10 | OCH3 | N(CH3)2 | 3.1 |

This hypothetical data suggests that both methoxy groups are crucial for potent activity, with the removal of one or both leading to a significant loss of potency. Replacing one methoxy group with a chlorine atom is better than removing it entirely but still results in reduced activity. However, replacing a methoxy group with a dimethylamino group leads to an increase in activity, indicating that a hydrogen bond acceptor with a different electronic and steric profile might be favorable in this position.

Lead Compound Optimization Strategies

Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics. For a lead compound like this compound, several optimization strategies can be employed.

Fine-tuning of Substituents

Based on the initial SAR hypotheses, a focused library of analogues can be synthesized to fine-tune the substituents on both the benzoyl and pyrimidine rings. For the benzoyl moiety, this could involve exploring a wider range of halogens at the 3-position, as well as other small, lipophilic groups. The electronic properties of the substituents could be systematically varied to probe the nature of the interaction with the target. For the pyrimidine ring, alternative alkoxy groups or other hydrogen bond acceptors could be explored at the 2- and 6-positions to optimize binding interactions.

Scaffold Hopping and Ring System Modifications

Scaffold hopping involves replacing the core structure of the molecule with a different chemical scaffold while retaining the key pharmacophoric features. For this compound, this could involve replacing the pyrimidine ring with other heterocyclic systems, such as pyridine (B92270), triazine, or other substituted pyrimidines, to explore new intellectual property space and potentially improve properties like solubility or metabolic stability.

Bioisosteric Replacement of the Amide Linker

As discussed in section 6.3, the amide linker is a key site for modification. A systematic exploration of amide bioisosteres can be undertaken to improve pharmacokinetic properties. For example, replacing the amide with a 1,2,4-oxadiazole or a 1,2,3-triazole could enhance metabolic stability and potentially alter the compound's solubility and cell permeability. nih.govcambridgemedchemconsulting.com

The following table illustrates a hypothetical lead optimization campaign based on bioisosteric replacement of the amide bond:

| Compound | Linker | Biological Activity (IC50, µM) | Metabolic Stability (t1/2, min) |

| 1 | -CONH- | 5.2 | 15 |

| 11 | -CSNH- | 8.1 | 25 |

| 12 | -NHCONH- | 12.5 | 45 |

| 13 | 1,2,4-Oxadiazole | 6.5 | 90 |

| 14 | 1,2,3-Triazole | 7.2 | 75 |

This hypothetical data suggests that while the thioamide and urea (B33335) replacements decrease potency, the heterocyclic bioisosteres, particularly the 1,2,4-oxadiazole, maintain reasonable activity while significantly improving metabolic stability. This highlights the potential of this strategy to develop more drug-like candidates.

Pre Clinical Pharmacokinetics and Metabolism Non Human

Absorption and Distribution Studies in Animal Models

Specific studies detailing the absorption and distribution of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide in animal models are not currently available in published literature. However, the physicochemical properties of the molecule suggest that it is likely to be absorbed after oral administration. Benzamide (B126) derivatives, as a class, often exhibit oral bioavailability, though this can be influenced by factors such as solubility and interactions with gastrointestinal transporters. The distribution of the compound within the body is anticipated to be influenced by its lipophilicity and plasma protein binding.

Metabolic Fate and Identification of Metabolites in In Vitro and In Vivo Systems

The metabolic fate of this compound is expected to be a key determinant of its pharmacokinetic profile and potential biological activity. While specific in vivo metabolic studies in animal models have not been reported, in vitro systems and knowledge of the metabolism of related structures, such as bromobenzene and dimethoxypyrimidine derivatives, allow for the prediction of its metabolic pathways.

Microsomal Stability Studies

In the absence of direct experimental data for this compound, its stability in liver microsomes can be inferred from studies on structurally similar compounds. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the phase I metabolism of many xenobiotics. The rate of degradation of the parent compound in a microsomal incubation provides an estimate of its intrinsic clearance. For benzamide and pyrimidine-containing compounds, metabolism by CYP enzymes is a common pathway.

Metabolic Pathways

The metabolism of this compound is likely to proceed through several key pathways involving both phase I and phase II enzymatic reactions.

Phase I Metabolism:

Oxidative Debromination: The bromine substituent on the benzamide ring may be a site for oxidative metabolism, potentially leading to its removal and the formation of a hydroxylated intermediate.

Hydroxylation: The aromatic rings (both the bromophenyl and the pyrimidine (B1678525) ring) are susceptible to hydroxylation mediated by CYP enzymes.

O-Demethylation: The two methoxy (B1213986) groups on the pyrimidine ring are likely targets for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes, resulting in the formation of mono- and di-hydroxypyrimidine metabolites.

Amide Hydrolysis: The amide linkage is a potential site for hydrolysis by amidase enzymes, which would cleave the molecule into 3-bromobenzoic acid and 4-amino-2,6-dimethoxypyrimidine (B1265686).

Phase II Metabolism: Following phase I reactions, the resulting hydroxylated or amine metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation: Hydroxyl groups introduced during phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Hydroxyl groups can also be sulfated by sulfotransferases (SULTs).

Excretion Pathways in Animal Models

While specific excretion studies for this compound in animal models are not documented, general principles of xenobiotic elimination can be applied. The metabolites, having been made more polar and water-soluble through phase I and II metabolism, are expected to be eliminated from the body primarily through two major routes:

Renal Excretion: The water-soluble metabolites are likely to be excreted in the urine. The extent of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption.

Biliary Excretion: Larger metabolites, particularly glucuronide conjugates, may be actively transported into the bile and subsequently eliminated in the feces. The molecular weight of the compound and its metabolites will be a determining factor in the preference for biliary versus renal excretion. Studies on aromatic amines in animal models have shown that both urinary and fecal excretion are significant routes of elimination.

Prediction of ADME Properties (Computational and Experimental in non-human systems)

In the absence of direct experimental data, computational (in silico) tools can be utilized to predict the ADME properties of this compound. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties of other chemicals.

Predicted Physicochemical and ADME Properties:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 354.17 g/mol | Compliant with Lipinski's rule of five, suggesting potential for oral bioavailability. |

| LogP | 2.8 - 3.5 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Aqueous Solubility | Low to Moderate | May impact dissolution rate and subsequent absorption. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Variable | Predictions vary depending on the model used; may have some capacity to cross the BBB. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not predicted to be a major substrate for this renal transporter. |

Note: These values are predictions from various computational models and have not been experimentally verified.

These in silico predictions suggest that this compound is likely to have favorable absorption characteristics. However, its potential to inhibit key drug-metabolizing enzymes warrants further investigation to assess the risk of drug-drug interactions.

Potential Therapeutic Implications and Future Research Directions Pre Clinical Perspective

Role as a Chemical Probe for Biological Pathways

Currently, there is no publicly available scientific literature that specifically describes the use of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide as a chemical probe for the elucidation of biological pathways. Chemical probes are powerful tools for studying the function of proteins and exploring cellular processes. The development and characterization of this compound as a chemical probe would require extensive investigation into its selectivity, potency, and mechanism of action within a cellular context.

Translational Potential in Pre-clinical Disease Models (excluding human clinical trials)

The potential of this compound as a therapeutic agent has been explored in a limited pre-clinical context. The primary area of investigation for this compound has been in the realm of anti-parasitic agent development.

There is currently no available pre-clinical research data or scientific publications suggesting the evaluation of this compound as an anticancer lead compound.

No specific pre-clinical studies or data have been published to date that investigate the potential of this compound as an antimicrobial or antifungal agent.

Pre-clinical research, particularly within the scope of a patent for novel therapeutic agents, has identified this compound as a compound of interest for the treatment of parasitic infections. Specifically, this compound has been investigated for its potential to inhibit the growth of parasitic auxotrophs, with a significant focus on Plasmodium falciparum, the parasite responsible for malaria. google.com

The proposed mechanism of action for this class of compounds is the inhibition of the Equilibrative Nucleoside Transporter type 1 (ENT1) in Plasmodium falciparum. google.com As a purine (B94841) auxotroph, the parasite relies on salvaging purines from the host for its survival and proliferation. The inhibition of ENT1 disrupts this essential pathway, thereby impeding the parasite's growth. This targeted approach is a promising strategy for the development of novel anti-malarial therapies, especially in light of emerging resistance to current treatments like artemisinin-based combination therapies. google.com

The investigation of this compound is part of a broader effort to identify and develop new chemical entities that can act as effective anti-malarial agents. google.com

Table 1: Pre-clinical Anti-parasitic Investigation of this compound

| Area of Investigation | Target Organism | Proposed Target | Therapeutic Rationale | Source |

| Anti-parasitic Agent | Plasmodium falciparum | Equilibrative Nucleoside Transporter type 1 (ENT1) | Inhibition of essential purine salvage pathway in the malaria parasite. | google.com |

Beyond its potential as an anti-parasitic agent, there is no other publicly available information on the pre-clinical applications of this compound.

Challenges in Pre-clinical Development

There is no specific information available in the scientific literature detailing the particular challenges encountered during the pre-clinical development of this compound. However, general challenges in the pre-clinical development of novel therapeutic compounds often include optimizing metabolic stability, improving bioavailability, ensuring target specificity to minimize off-target effects, and establishing a favorable safety profile in in vitro and in vivo models. Further research would be required to ascertain the specific developmental hurdles for this compound.

Unexplored Research Avenues and Structure-Based Drug Design Opportunities

The therapeutic potential of this compound remains largely uncharted territory within publicly accessible scientific literature. A thorough review reveals a notable absence of pre-clinical studies investigating its specific biological activities. However, the compound's structural motifs, namely the benzamide (B126) and dimethoxypyrimidine moieties, are features present in a variety of biologically active molecules. This suggests several plausible, yet unexplored, research avenues.

One of the most promising lines of inquiry would be the investigation of its potential as a kinase inhibitor. The pyrimidine (B1678525) core is a well-established scaffold in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For instance, derivatives of pyrimidine have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. A hypothetical screening cascade to explore this potential is outlined in Table 1.

Table 1: Hypothetical Kinase Inhibitor Screening Cascade

| Phase | Assay Type | Objective | Potential Targets |

| Primary Screening | Broad Kinase Panel | To identify initial kinase targets | EGFR, VEGFR, PDGFR, etc. |

| Secondary Screening | IC50 Determination | To quantify inhibitory potency | Hits from primary screen |

| Cell-based Assays | Proliferation/Apoptosis | To assess cellular activity | Cancer cell lines |

Furthermore, the field of structure-based drug design offers significant opportunities for the rational exploration and optimization of this compound. Should initial screenings identify a promising biological target, computational methods such as molecular docking could be employed to predict the binding mode and affinity of this compound to its target protein. These in silico models would provide a foundational blueprint for designing derivatives with enhanced potency and selectivity. For example, modifications to the bromophenyl or dimethoxypyrimidine rings could be systematically explored to improve interactions with the target's active site.

Another unexplored avenue is its potential role in modulating other cellular pathways. Benzamide derivatives, for instance, have been investigated for a wide range of bioactivities, including as PARP inhibitors and histone deacetylase (HDAC) inhibitors, both of which are relevant in oncology and other therapeutic areas. Systematic biological screening against a diverse panel of targets could uncover entirely new and unexpected therapeutic applications for this molecule.

Integration of Omics Data for Mechanistic Elucidation

In the absence of established biological activity for this compound, the integration of "omics" technologies would be a powerful, unbiased approach to elucidate its mechanism of action from the outset of a pre-clinical research program. These high-throughput methods can provide a comprehensive snapshot of the molecular changes within a biological system following treatment with the compound.

A typical workflow would begin with treating a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) with the compound and then performing a suite of omics analyses.

Transcriptomics , using techniques like RNA-sequencing, would reveal changes in gene expression, highlighting the cellular pathways that are perturbed by the compound. For example, a significant upregulation of genes involved in apoptosis would suggest a pro-death mechanism.

Proteomics would identify changes in protein levels and post-translational modifications, offering a more direct insight into the functional consequences of the compound's activity. This could pinpoint specific proteins whose activity or expression is altered.

Metabolomics would analyze changes in the cellular metabolome, providing a functional readout of the physiological state of the cell and how it is altered by the compound.

The vast datasets generated by these approaches would then be integrated using bioinformatic tools to build a comprehensive picture of the compound's mechanism of action. For instance, if transcriptomic data shows the upregulation of apoptotic genes, and proteomic data confirms the cleavage of caspase-3, this would provide strong evidence for an apoptosis-inducing mechanism. A hypothetical representation of integrated omics data is presented in Table 2.

Table 2: Illustrative Integrated Omics Data for Mechanistic Insight

| Omics Platform | Hypothetical Finding | Inferred Mechanism |

| Transcriptomics | Upregulation of cell cycle arrest genes (e.g., CDKN1A) | Induction of cell cycle arrest |

| Proteomics | Increased phosphorylation of p53 | Activation of the p53 pathway |

| Metabolomics | Alterations in nucleotide biosynthesis pathways | Disruption of DNA replication |

This integrated omics approach allows for hypothesis-free discovery of the compound's biological effects and can uncover novel mechanisms and targets that would be missed by more traditional, targeted approaches. This is particularly valuable for a novel chemical entity like this compound, for which no prior biological activity has been reported.

Q & A

Q. What are the established synthetic routes for 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride with a substituted pyrimidine amine under nucleophilic acyl substitution conditions. Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical variables (e.g., solvent choice for regioselectivity) . ICReDD’s integrated computational-experimental approach employs quantum chemical calculations to predict reaction pathways, narrowing optimal conditions (e.g., pH 7-9 for amine activation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of the pyrimidine ring and benzamide linkage. Deuterated DMSO is ideal for observing NH protons in the amide group .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with ESI-MS validates purity (>98%) and molecular ion detection (e.g., [M+H]+ at m/z 378.2) .

- FTIR : Peaks at 1650–1680 cm confirm carbonyl stretching, while 3200–3400 cm regions indicate NH vibrations .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 14 days.

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C in sealed vials, analyzing degradation products weekly. Apply Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict physicochemical properties or bioactivity of derivatives?

- Methodological Answer :

- QSPR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict solubility or permeability. Tools like CC-DPS combine quantum chemistry and neural networks to correlate structural features with properties (e.g., bromine’s electron-withdrawing effect on reactivity) .